2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene

Description

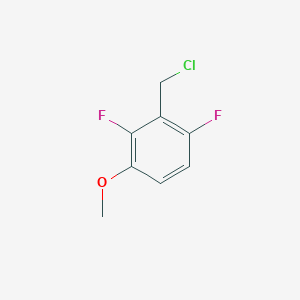

Its structure features a benzene ring substituted with:

- A chloromethyl (-CH₂Cl) group at position 2,

- Fluorine atoms at positions 1 and 3,

- A methoxy (-OCH₃) group at position 2.

This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive chloromethyl group and electron-modifying substituents (fluoro and methoxy), which influence regioselectivity in further reactions.

Properties

IUPAC Name |

2-(chloromethyl)-1,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMSIURJCCAQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene typically involves the chloromethylation of 1,3-difluoro-4-methoxybenzene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of aldehydes, carboxylic acids, or ketones.

Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins or nucleic acids. This can lead to changes in the activity or function of these biomolecules, influencing various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their differences:

Reactivity and Functional Group Influence

- Chloromethyl Group : The -CH₂Cl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), similar to epichlorohydrin . However, the aromatic ring’s electron-withdrawing substituents (-F, -OCH₃) reduce electrophilicity compared to aliphatic analogs like BCME .

- Halogen Effects : Fluorine atoms at positions 1 and 3 enhance ring stability and direct electrophilic substitution to meta/para positions. In contrast, bromine in 2-Bromo-3-chloro-4-fluoro-1-methylbenzene increases reactivity in Suzuki-Miyaura couplings .

- Methoxy Group : The -OCH₃ group at position 4 provides electron-donating resonance effects, contrasting with the electron-withdrawing nitro group in analogs like 1-(bromomethyl)-3-fluoro-2-nitrobenzene .

Biological Activity

2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene, also known as a substituted benzene compound, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 1508154-46-8

- Molecular Formula: C9H8ClF2O

- Molecular Weight: 208.61 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the chloromethyl and difluoromethyl groups enhances its lipophilicity, potentially allowing it to penetrate cell membranes more effectively.

Potential Mechanisms:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity: Some studies have suggested that halogenated aromatic compounds possess antimicrobial properties.

- Anticancer Potential: Research on structurally related compounds has shown promising results in inhibiting cancer cell growth.

Anticancer Activity

A study investigating the efficacy of various fluorinated compounds against non-small cell lung cancer (NSCLC) cells demonstrated that halogenated derivatives can significantly inhibit cell proliferation. For example:

- Compound X (similar structure): Exhibited an IC50 value of 0.46 ± 0.02 µM against A549 cells, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 4.98 ± 0.41 µM) .

Antimicrobial Studies

Research focusing on the antimicrobial properties of substituted aromatic compounds found that:

- Compounds with chloromethyl and difluoromethyl groups exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Similar | 0.46 | Anticancer |

| Compound B | Similar | 3.14 | Anticancer |

| Compound C | Similar | N/A | Antimicrobial |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated route involves reacting 4-methoxy-1,3-difluorobenzene with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic catalysis. Key parameters include:

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Catalyst | H₂SO₄ or AlCl₃ | Facilitates electrophilic substitution |

| Solvent | Dichloromethane | Inert, polar aprotic medium |

| Temperature | 0–5°C (controlled) | Minimizes side reactions |

| Reaction Time | 4–6 hours | Balances yield and purity |

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) achieves >95% purity . Alternative protocols using flow chemistry improve scalability .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies indicate the compound hydrolyzes rapidly under alkaline conditions (pH > 9) due to nucleophilic attack on the chloromethyl group. In acidic media (pH < 3), partial demethylation of the methoxy group occurs. Recommended storage conditions:

- pH Range: 5–7 (buffered with phosphate)

- Temperature: –20°C (under nitrogen)

- Analysis: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy: ¹H/¹⁹F NMR confirms substitution patterns (e.g., δ 4.8 ppm for CH₂Cl; δ –120 ppm for aromatic F) .

- GC-MS: Quantifies purity and detects volatile byproducts.

- Elemental Analysis: Validates C/H/Cl/F ratios (±0.3% error margin).

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in Suzuki-Miyaura couplings involving this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict coupling sites. For example:

- The chloromethyl group directs cross-coupling to the para-position relative to methoxy.

- Fluorine substituents lower electron density at meta-positions, favoring reactivity at ortho-sites . Validation: Compare computed activation energies with experimental yields using Pd(PPh₃)₄ catalysts .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzene derivatives?

Methodological Answer: Discrepancies in antimicrobial studies (e.g., MIC values varying by >10 µg/mL) may arise from:

- Assay Conditions: Differences in bacterial strain susceptibility or culture media.

- Compound Purity: Trace impurities (e.g., dechlorinated byproducts) skew results. Resolution Workflow:

- Standardize bioassays (CLSI guidelines).

- Re-synthesize compound under stringent QC (HPLC >99%).

- Use isotopically labeled analogs (¹⁸F, ²H) to track metabolic pathways .

Q. How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) kinetics?

Methodological Answer: Hammett σ values quantify substituent effects:

- Methoxy (–OCH₃): σₚ = –0.27 (strongly electron-donating).

- Fluorine (–F): σₘ = +0.34 (electron-withdrawing).

- Chloromethyl (–CH₂Cl): σₚ = +0.23.

Kinetic Analysis:

- EAS rates (e.g., nitration) correlate with localized electron density.

- Competitive experiments using HNO₃/H₂SO₄ show >80% substitution at the para-methoxy position .

Q. What challenges arise in enantioselective synthesis using this compound, and how are they addressed?

Methodological Answer: The chloromethyl group’s flexibility complicates stereocontrol. Strategies include:

- Chiral Ligands: Use (R)-BINAP or Josiphos ligands in Pd-catalyzed couplings to induce asymmetry .

- Dynamic Kinetic Resolution: Exploit temperature-dependent racemization barriers (ΔG‡ > 25 kcal/mol) . Analytical Validation: Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>90% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.